molecular formula C5H7N5O2S B3161483 2-(Methylthio)-5-nitropyrimidine-4,6-diamine CAS No. 87026-32-2

2-(Methylthio)-5-nitropyrimidine-4,6-diamine

Cat. No.: B3161483
CAS No.: 87026-32-2
M. Wt: 201.21 g/mol
InChI Key: XMENYNRPJVRKIW-UHFFFAOYSA-N
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Description

2-(Methylthio)-5-nitropyrimidine-4,6-diamine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3.

Future Directions

Research into pyrimidine derivatives is ongoing, with many potential applications in pharmaceuticals and materials science . Future research could focus on elucidating the properties and potential applications of “2-(Methylthio)-5-nitropyrimidine-4,6-diamine”.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-5-nitropyrimidine-4,6-diamine typically involves the nucleophilic substitution of a suitable pyrimidine precursor. One common method is the reaction of 2-chloro-5-nitropyrimidine with methylthiolate under basic conditions to introduce the methylthio group at the 2-position . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines or thiols, solvents like DMF, and bases such as sodium hydride.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Oxidation: Hydrogen peroxide, acetic acid as a solvent.

Major Products

Comparison with Similar Compounds

Properties

IUPAC Name

2-methylsulfanyl-5-nitropyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5O2S/c1-13-5-8-3(6)2(10(11)12)4(7)9-5/h1H3,(H4,6,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMENYNRPJVRKIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=N1)N)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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